molecular formula C10H9BN2O3S B1439237 (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid CAS No. 850567-34-9

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

Cat. No.: B1439237
CAS No.: 850567-34-9
M. Wt: 248.07 g/mol
InChI Key: ORXREXRVDUFDBS-UHFFFAOYSA-N
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Description

Structural and Physicochemical Characterization

Molecular Formula and Isomeric Variants

The molecular formula of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is established as C₁₀H₉BN₂O₃S, indicating the presence of ten carbon atoms, nine hydrogen atoms, one boron atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom within the molecular structure. This formula reflects the compound's composition as a substituted phenylboronic acid derivative incorporating a thiazole heterocycle connected through a carbamoyl functional group. The molecular structure exhibits a meta-substitution pattern on the phenyl ring, where the boronic acid group and the thiazol-2-ylcarbamoyl substituent occupy the 1,3-positions respectively.

Isomeric variants of this compound exist based on the positional relationship between the boronic acid group and the thiazol-2-ylcarbamoyl substituent on the phenyl ring. The para-isomer, identified as B-(4-((2-Thiazolylamino)carbonyl)phenyl)boronic acid with CAS number 850568-26-2, represents the 1,4-disubstituted variant where the substituents occupy opposite positions on the benzene ring. The ortho-isomer would theoretically exist as the 1,2-disubstituted compound, though specific documentation of this variant was not extensively found in the available literature. These positional isomers exhibit different electronic and steric properties due to the varying proximity of the electron-withdrawing thiazole carbamoyl group to the boronic acid functionality.

The structural differences between these isomers significantly influence their chemical reactivity, with the meta-isomer showing intermediate electronic effects compared to the more pronounced effects observed in ortho and para substitution patterns. Research on related trifluoromethoxy phenylboronic acid isomers has demonstrated that the position of substituents dramatically affects acidity constants, with meta and para isomers typically exhibiting enhanced acidity compared to their ortho counterparts. This positional dependency suggests that the thiazol-2-ylcarbamoyl group in the meta position provides a balanced electronic influence on the boronic acid center.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as [3-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid, which precisely describes the structural arrangement of functional groups within the molecule. This nomenclature clearly indicates the meta-substitution pattern on the phenyl ring, the thiazole heterocycle position, and the carbamoyl linkage connecting these components. The systematic name provides unambiguous identification of the compound's structure, facilitating accurate chemical communication and database searches.

Several synonyms are documented in chemical databases and literature sources, reflecting different naming conventions and levels of detail in structural description. The compound is alternatively designated as 3-(2-Thiazolyl)aminocarbonylphenylboronic acid, which emphasizes the aminocarbonyl linkage between the thiazole and phenyl components. Additional synonyms include N-2-thiazolyl 3-boronobenzamide, which highlights the amide functionality and the benzamide core structure. The designation Boronic acid, B-[3-[(2-thiazolylamino)carbonyl]phenyl]- follows the Chemical Abstracts Service naming convention and provides a systematic description suitable for database indexing.

The variety of synonyms reflects the compound's multifaceted structural nature, incorporating elements of both heterocyclic chemistry through the thiazole ring and organometallic chemistry through the boronic acid functionality. These naming variations are commonly encountered in different chemical databases and research publications, necessitating awareness of multiple nomenclature systems for comprehensive literature searches and chemical procurement activities.

Crystallographic Properties (X-ray Diffraction Data)

While specific single-crystal X-ray diffraction data for this compound was not extensively documented in the available search results, general principles of boronic acid crystallography provide insights into the expected structural characteristics. Boronic acids typically exhibit planar or near-planar molecular geometries, with the boron atom adopting sp² hybridization and containing an empty p-orbital that contributes to Lewis acidic behavior. The molecular planarity is often maintained across the phenyl ring and boronic acid group, though substituents may introduce minor deviations from perfect planarity.

Hydrogen bonding patterns represent crucial aspects of boronic acid crystal structures, as these compounds consistently form intermolecular hydrogen bonds through their hydroxyl groups. Research on related phenylboronic acid derivatives has revealed that dimeric hydrogen-bonded units serve as fundamental structural motifs in the solid state, with these dimers subsequently organizing into extended three-dimensional networks. The presence of the thiazole nitrogen atoms and the carbamoyl oxygen in this compound introduces additional hydrogen bonding acceptor sites that likely influence the overall crystal packing arrangement.

Comparative studies on trifluoromethoxy phenylboronic acid isomers have demonstrated that substituent position significantly affects crystal structure, with ortho-substituted compounds forming intramolecular hydrogen bonds when sterically feasible. For the meta-substituted thiazol-2-ylcarbamoyl derivative, intramolecular hydrogen bonding between the boronic acid hydroxyl groups and the carbamoyl oxygen or thiazole nitrogen appears less likely due to geometric constraints, suggesting that intermolecular hydrogen bonding dominates the crystal packing interactions.

Spectroscopic Characterization

¹H/¹³C Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound, though specific spectral data for this exact compound was limited in the available search results. However, spectroscopic patterns for closely related compounds and general principles of boronic acid nuclear magnetic resonance characteristics offer valuable insights into expected spectral features. The ¹H nuclear magnetic resonance spectrum would typically display aromatic proton signals in the range of 7.0-8.5 parts per million, with the phenyl ring protons showing characteristic meta-disubstitution splitting patterns.

The thiazole ring protons are expected to appear as distinct signals, with the C-4 and C-5 protons of the thiazole typically resonating in the aromatic region with characteristic chemical shifts and coupling patterns. The carbamoyl amide proton would likely appear as a broad signal in the 10-12 parts per million range, indicative of hydrogen bonding and potential exchange with solvent. The boronic acid hydroxyl protons often appear as broad signals that may exchange with deuterated solvents, making their observation solvent-dependent.

¹³C nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon of the carbamoyl group at approximately 160-170 parts per million, while the thiazole carbons would appear in the aromatic region with distinctive chemical shifts characteristic of the heterocyclic environment. The phenyl carbons would show typical aromatic carbon chemical shifts, with the boron-bearing carbon appearing upfield due to the electron-deficient nature of the boron center. The carbon directly attached to boron in phenylboronic acids typically resonates around 135-140 parts per million, though this can vary depending on substituent effects.

Fourier Transform Infrared and Raman Spectroscopy

Fourier transform infrared spectroscopy of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. The boronic acid B-O stretching vibrations typically appear in the range of 1300-1400 cm⁻¹, while the broad O-H stretching of the boronic acid hydroxyl groups would be observed in the 3200-3600 cm⁻¹ region. These bands often appear broad due to hydrogen bonding interactions in the solid state, providing information about the compound's intermolecular association behavior.

The carbamoyl group would contribute significant infrared absorption features, with the C=O stretching vibration appearing in the amide I region around 1650-1680 cm⁻¹. The N-H stretching of the carbamoyl group would be observed in the 3300-3500 cm⁻¹ range, often overlapping with the boronic acid O-H stretching but potentially distinguishable through peak shape analysis and deuterium exchange experiments. The aromatic C=C and C=N stretching vibrations from both the phenyl ring and thiazole heterocycle would appear in the 1400-1600 cm⁻¹ region as multiple overlapping bands.

Raman spectroscopy would complement the infrared data by providing enhanced sensitivity to certain vibrational modes, particularly those involving symmetric stretching and ring breathing motions. The phenyl ring breathing modes and thiazole ring vibrations would be prominent in the Raman spectrum, appearing in the 1000-1200 cm⁻¹ region. The B-O stretching modes might show different relative intensities in Raman compared to infrared spectroscopy, providing additional structural confirmation through vibrational analysis.

Molecular Weight and Elemental Composition

The molecular weight of this compound is precisely determined as 248.07 grams per mole, based on the molecular formula C₁₀H₉BN₂O₃S and standard atomic weights. This molecular weight reflects the compound's moderate size among pharmaceutical intermediates and synthetic building blocks, positioning it within a range suitable for various chemical transformations and potential biological applications. The calculated molecular weight provides essential information for analytical characterization, synthetic planning, and quantitative analysis procedures.

The elemental composition analysis reveals the distribution of atoms within the molecular structure, with carbon representing the largest component by mass percentage, followed by oxygen, sulfur, nitrogen, hydrogen, and boron in decreasing order of contribution. The presence of heteroatoms, particularly the sulfur from the thiazole ring and the boron from the boronic acid group, significantly influences the compound's chemical properties and reactivity patterns. The nitrogen-to-carbon ratio of 2:10 indicates moderate nitrogen content, which contributes to the compound's potential for hydrogen bonding and coordination chemistry applications.

Mass spectrometric analysis would be expected to show the molecular ion peak at mass-to-charge ratio 248, with characteristic fragmentation patterns reflecting the loss of hydroxyl groups from the boronic acid functionality and potential cleavage of the carbamoyl linkage. The isotope pattern would show contributions from the natural abundance of ¹³C, ¹⁵N, ¹⁸O, and ³⁴S isotopes, providing additional confirmation of the molecular formula through high-resolution mass spectrometry techniques.

Acidity (pKa) and Solubility Profiles

The acidity characteristics of this compound are influenced by both the boronic acid functionality and the electron-withdrawing nature of the thiazol-2-ylcarbamoyl substituent in the meta position. While specific pKa values for this exact compound were not documented in the available search results, comparative studies on related substituted phenylboronic acids provide valuable insights into expected acidity behavior. Research on trifluoromethoxy phenylboronic acid isomers has demonstrated that meta-substituted electron-withdrawing groups typically enhance the acidity of phenylboronic acids compared to the unsubstituted parent compound.

The parent phenylboronic acid exhibits a pKa value of approximately 8.8, serving as a reference point for understanding substituent effects. Meta-substituted phenylboronic acids with electron-withdrawing groups generally show pKa values that are approximately one unit lower than the parent compound, suggesting that this compound would likely exhibit enhanced acidity with an estimated pKa in the range of 7.5-8.0. This enhanced acidity results from the inductive electron-withdrawing effect of the thiazole-containing substituent, which stabilizes the conjugate base formed upon proton dissociation.

The dual nature of boronic acid acidity, involving both Lewis acid behavior through the empty p-orbital on boron and Brønsted acid behavior through hydroxyl group dissociation, adds complexity to the acidity profile. The Lewis acidity is particularly relevant for interactions with nucleophiles and diol-containing molecules, while the Brønsted acidity affects solution pH and hydrogen bonding behavior. The thiazole ring nitrogen atoms may also influence the overall acid-base behavior through potential coordination interactions or hydrogen bonding with the boronic acid hydroxyl groups.

Solubility characteristics of this compound are expected to reflect the compound's amphiphilic nature, with the polar boronic acid and carbamoyl groups promoting solubility in polar solvents while the aromatic components contribute to solubility in moderately polar organic solvents. Boronic acids generally exhibit good solubility in polar protic solvents such as water, methanol, and ethanol due to hydrogen bonding capabilities. The presence of the thiazole ring and carbamoyl group likely enhances water solubility compared to simple phenylboronic acid, while maintaining reasonable solubility in organic solvents commonly used in synthetic procedures.

Properties

IUPAC Name

[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BN2O3S/c14-9(13-10-12-4-5-17-10)7-2-1-3-8(6-7)11(15)16/h1-6,15-16H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXREXRVDUFDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=NC=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657269
Record name {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90657269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-34-9
Record name B-[3-[(2-Thiazolylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1,3-Thiazol-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid typically involves:

  • Construction of the thiazolylcarbamoyl moiety through reactions of aminothiazoles or thioamide derivatives with appropriate phenyl precursors.
  • Introduction of the boronic acid group onto the phenyl ring, often via metalation or transition-metal-catalyzed borylation.
  • Purification and isolation of the boronic acid derivative.

This compound’s preparation is often embedded in broader synthetic routes for thiazole derivatives or phenylboronic acid functionalized molecules.

Synthesis of Thiazolylcarbamoyl Precursors

A key step is the formation of the thiazol-2-ylcarbamoyl group attached to the phenyl ring:

  • Reaction of aminothiazoles with phenyl chloroformate: Aminothiazole intermediates react with phenyl chloroformate in the presence of pyridine to form carbamate derivatives, which can be further manipulated to form the thiazolylcarbamoyl moiety.

  • Cyclocondensation with thioamides: α-Bromoacetyl phenyl derivatives undergo cyclocondensation with thioamides or thiocarbamides to yield thiazole rings attached to phenyl groups, as demonstrated in the synthesis of substituted thiazole derivatives.

  • Alternative amidation routes: Reaction of thionicotinamide derivatives with suitable aryl halides or sulfonyl chlorides under basic conditions can yield thiazolylcarbamoyl compounds.

Introduction of the Boronic Acid Group

The phenylboronic acid moiety is introduced by several well-established methods:

Method Description Key Reagents Notes
Grignard Reaction with Trimethyl Borate Phenylmagnesium bromide reacts with trimethyl borate to form boronate esters, hydrolyzed to boronic acid Phenylmagnesium bromide, B(OMe)3, H2O Common and classical method for phenylboronic acid synthesis
Transition Metal-Catalyzed Borylation Aryl halides or triflates undergo catalytic borylation with diboron reagents Pd or Ni catalysts, diboronyl reagents Allows direct borylation of aryl halides, suitable for functionalized phenyl rings
Lithium-Halogen Exchange and Boronation Lithiation of aryl bromides followed by reaction with boron electrophiles n-BuLi or similar, boron electrophiles Used for preparing sulfonyl chlorides and related boronic acids

In the context of this compound, the boronic acid group is typically introduced on a pre-formed phenyl ring bearing the thiazolylcarbamoyl substituent or vice versa.

Representative Synthetic Route Example

A plausible synthetic route combining above strategies is:

  • Synthesis of 3-aminophenylboronic acid: Starting from 3-bromophenylboronic acid or 3-nitrophenylboronic acid, reduction or substitution yields 3-aminophenylboronic acid.

  • Formation of the thiazolylcarbamoyl group: The 3-aminophenylboronic acid is reacted with thiazol-2-yl isocyanate or phenyl chloroformate-activated thiazole derivatives to form the carbamoyl linkage.

  • Purification: The final product is purified by preparative HPLC or recrystallization.

This approach is supported by the methods described in patent WO2007137962A1 and related literature, where aminothiazoles react with phenyl chloroformates and subsequent functionalization yields the target compounds.

Microwave-Assisted and Catalytic Methods

Recent advances include:

  • Microwave-assisted CuSO4-catalyzed synthesis: Using copper sulfate and phenylboronic acid as catalysts in aqueous/isopropanol solvent under microwave irradiation accelerates the formation of related phenyl-thiazole derivatives, potentially adaptable for this compound.

  • Boronic acid protection and deprotection: Use of neopentyl boronate esters as protected intermediates, which after coupling and purification are deprotected to yield boronic acid functionality.

Summary Table of Key Preparation Methods

Step Method Reagents/Conditions Outcome Reference
Thiazolylcarbamoyl formation Reaction of aminothiazole with phenyl chloroformate Aminothiazole, phenyl chloroformate, pyridine Carbamate intermediate
Thiazole ring formation Cyclocondensation of α-bromoacetyl phenyl with thioamide α-Bromoacetyl phenyl compound, thioamide, AcOH, 60°C Thiazole derivative
Boronic acid introduction Grignard reaction with trimethyl borate Phenylmagnesium bromide, B(OMe)3, hydrolysis Phenylboronic acid
Catalytic borylation Pd-catalyzed borylation of aryl halides Pd catalyst, diboron reagent Functionalized boronic acid
Microwave-assisted catalysis CuSO4, phenylboronic acid, microwave, 125°C CuSO4, PhB(OH)2, microwave irradiation Rapid synthesis of phenyl-thiazole derivatives

Research Findings and Notes

  • The formation of the thiazolylcarbamoyl group is often the rate-limiting step and requires careful control of reaction conditions such as temperature and solvent.

  • Boronic acid groups are sensitive to hydrolysis and oxidation; hence, protection strategies (e.g., boronate esters) are employed during multi-step syntheses.

  • Microwave-assisted protocols significantly reduce reaction times and improve yields for related compounds.

  • The purity and identity of the final product are typically confirmed by NMR (1H, 13C), mass spectrometry, and HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Reduced Thiazole Derivatives: Formed through reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Positional Isomers: Para vs. Meta Substitution

The para-substituted isomer , (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid (CAS: 850568-26-2), differs only in the position of the thiazolylcarbamoyl group. Positional isomerism can significantly alter electronic and steric properties:

  • Para substitution could improve π-π stacking interactions in catalytic or sensing applications ().
Table 1: Structural and Electronic Comparison of Isomers
Property (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic Acid (4-(Thiazol-2-ylcarbamoyl)phenyl)boronic Acid
Substitution Position Meta Para
Molecular Weight 256.07 g/mol 256.07 g/mol
Predicted LogP (Lipophilicity) ~1.8 ~1.7
Potential Applications Enzyme inhibition, drug synthesis Materials science, fluorescence sensing

Carbamoyl Group Modifications

Compounds like (3-(Dimethylcarbamoyl)phenyl)boronic acid (CAS: 373384-14-6) and (3-(Methylcarbamoyl)phenyl)boronic acid (CAS: 832695-88-2) replace the thiazole ring with alkylcarbamoyl groups (). Key differences include:

  • Electronic Effects : Thiazole’s electron-withdrawing nature may enhance electrophilicity at the boron center compared to alkylcarbamoyl groups.
  • Biological Activity: Thiazole derivatives often exhibit superior enzyme inhibitory activity. For example, triazole-substituted boronic acids (e.g., MB076) show Ki values in the nanomolar range against β-lactamases, attributed to heterocycle-driven interactions ().

Heterocyclic Boronic Acids with Varied Ring Systems

Thiophene-Based Analogues

[5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid (CAS: 26076-46-0) replaces thiazole with thiophene.

Triazole-Substituted Derivatives

Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid ) exhibit improved MIC values (e.g., 2–8 µg/mL against β-lactamase-producing pathogens) compared to phenyl-substituted analogues (). The thiazole group in the target compound may offer similar or enhanced activity due to sulfur’s hydrogen-bonding capacity.

Enzyme Inhibition

  • β-Lactamase Inhibition : Thiazole-containing boronic acids exhibit Ki values < 1 µM, outperforming APBA (Ki ~10 µM) in blocking enzyme activity ().
  • Histone Deacetylase (HDAC) Inhibition: Methoxyethylphenoxy-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal HDACs at 1 µM, suggesting thiazole derivatives could be optimized for similar efficacy ().

Biological Activity

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications in various therapeutic contexts.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic makes it particularly valuable in enzyme inhibition studies and organic synthesis. The thiazole ring contributes to the compound's biological activity, as thiazole derivatives are recognized for their diverse pharmacological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

Enzyme Inhibition

This compound primarily acts as an enzyme inhibitor. Its boronic acid group allows it to form covalent bonds with serine residues in the active sites of serine proteases, effectively inhibiting their activity. This interaction is crucial for studying the mechanisms of these enzymes and developing potential therapeutic inhibitors .

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter gene expression profiles by interacting with transcription factors .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor effects. A series of structure-activity relationship (SAR) studies have demonstrated that modifications to the thiazole and phenyl rings can significantly enhance its inhibitory potency against cancer cell lines. For example, replacing certain functional groups has been shown to increase its effectiveness by up to 440 times in specific assays .

Anti-inflammatory Properties

The compound also displays strong anti-inflammatory activity. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have shown that certain derivatives of thiazole-boronic acids can effectively reduce inflammation in animal models by inhibiting prostaglandin synthesis .

Case Studies

  • In Vitro Studies : In a study examining the effects of various boronic acids on tobacco cells, this compound was found to disrupt cellular structures significantly when applied at specific concentrations. The degree of disruption correlated with the binding strength of the boronic acid used, showcasing its potential as a tool for studying cellular responses to boron compounds .
  • Animal Models : In animal studies, varying dosages of this compound demonstrated a dose-dependent effect on liver toxicity and inflammation reduction. Lower doses exhibited minimal toxicity while effectively modulating biochemical pathways related to inflammation and cancer progression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility and stability under physiological conditions. This stability allows for prolonged effects on cellular functions without significant degradation over time, making it a promising candidate for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between a thiazole-2-carboxamide-substituted aryl halide and a boronic acid/ester. Key steps include:

  • Substrate Preparation : Ensure aryl halide (e.g., bromo or iodo derivative) is activated for palladium catalysis.
  • Catalytic System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in solvents like 1,2-dimethoxyethane/water under inert conditions .
  • Optimization : Adjust temperature (reflux vs. room temperature) and stoichiometry to minimize side reactions (e.g., protodeboronation). Evidence shows yields improve with precise control of anhydrous conditions and catalyst loading .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify boronic acid protons (~7-8 ppm) and thiazole carbamoyl linkages .
  • Mass Spectrometry : High-resolution LC-MS/MS to confirm molecular ion peaks and detect impurities (e.g., deboronated byproducts) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/B ratios .

Q. What are the key reactivity patterns of this boronic acid in cross-coupling reactions?

  • Methodological Answer : The compound participates in:

  • Suzuki-Miyaura Coupling : Forms C-C bonds with aryl halides, critical for constructing biaryl systems in drug discovery.
  • Chan-Lam Coupling : Copper-mediated C-N bond formation with amines, useful for functionalizing heterocycles .
  • pH Sensitivity : Boronic acid reactivity is pH-dependent; use buffered conditions (pH 7-9) to stabilize the tetrahedral boronate intermediate .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and catalytic behavior of this compound?

  • Methodological Answer :

  • DFT Setup : Employ hybrid functionals (e.g., B3LYP) with exact exchange corrections to model boron’s electron-deficient center and thiazole’s π-conjugation .
  • Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding catalyst design for asymmetric synthesis .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous/organic reaction environments .

Q. How to resolve contradictions in catalytic efficiency data across different studies?

  • Methodological Answer :

  • Variable Control : Standardize catalyst loading, solvent purity, and oxygen exclusion (boronic acids oxidize readily) .
  • Impurity Profiling : Use LC-MS/MS to quantify trace deboronated or dimerized byproducts that may inhibit catalysis .
  • Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions to isolate substrate-specific effects .

Q. What strategies optimize the compound’s stability in biological assays?

  • Methodological Answer :

  • Protection Strategies : Convert to pinacol esters to prevent hydrolysis; regenerate active boronic acid in situ via mild acid treatment .
  • Buffer Compatibility : Avoid high-pH buffers (>9) that promote degradation; use HEPES or phosphate buffers (pH 7.4) .
  • Lyophilization : Stabilize the compound by freeze-drying under inert gas to prevent oxidation .

Q. How to design structure-activity relationship (SAR) studies targeting thiazole-boronic acid hybrids?

  • Methodological Answer :

  • Substituent Variation : Modify thiazole (e.g., 4-methyl vs. 5-nitro) and phenylboronic acid (e.g., meta vs. para substitution) to assess electronic/steric effects .
  • Biological Testing : Screen analogs for enzyme inhibition (e.g., proteasome or β-lactamase targets) using fluorescence-based assays .
  • Crystallography : Co-crystallize with target proteins (e.g., SARS-CoV-2 Mpro) to visualize boron-heterocycle interactions .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodological Answer :

  • LC-MS/MS Validation : Follow ICH Q2(R1) guidelines for sensitivity (LOD < 0.1 ppm), linearity (R² > 0.99), and recovery (90-110%) .
  • Column Selection : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar boronic acid derivatives .
  • Internal Standards : Deuterated analogs (e.g., d₆-phenylboronic acid) improve quantification accuracy in complex matrices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid
(3-(Thiazol-2-ylcarbamoyl)phenyl)boronic acid

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